molecular formula C6H10O B1583275 4-Methyl-1-pentyn-3-ol CAS No. 565-68-4

4-Methyl-1-pentyn-3-ol

Cat. No.: B1583275
CAS No.: 565-68-4
M. Wt: 98.14 g/mol
InChI Key: UTIFIONYBLSHIL-UHFFFAOYSA-N
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Description

4-Methyl-1-pentyn-3-ol is an organic compound with the molecular formula C6H10O . It is also known as Ethyl ethynyl methyl carbinol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H10O . The InChI string is 1S/C6H10O/c1-4-6(7)5(2)3/h1,5-7H,2-3H3 .


Physical And Chemical Properties Analysis

This compound is a liquid with a characteristic odor . It has a density of 0.9±0.1 g/cm3, a boiling point of 139.3±8.0 °C at 760 mmHg, and a flash point of 41.9±8.2 °C . The compound has a molar refractivity of 29.1±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 109.6±3.0 cm3 .

Scientific Research Applications

Catalytic Hydrogenation Applications

  • The "slurry Taylor" flow method, investigated for the catalytic hydrogenation of 3-methyl-1-pentyn-3-ol in a capillary reactor, demonstrates the potential for stable and controlled gas–liquid–solid flow, enhancing the mass transfer performances in the hydrogenation process (Liedtke et al., 2013).

Spectroscopic Analysis

  • Microwave spectroscopy studies on 3-pentyn-1-ol reveal insights into the barrier to internal rotation of propynyl methyl groups, enhancing the understanding of molecular structures and dynamics (Eibl et al., 2016).

Catalysis in Organic Synthesis

  • In organic synthesis, intramolecular hydroalkoxylation and hydroamination of alkynes, including 4-pentyn-1-ol, are efficiently catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands, offering a route to form cyclic ethers and amines (Pouy et al., 2012).

Synthesis of Marine Compounds

  • The synthesis of marine compounds, starting from 4-pentyn-1-ol, utilizes lipase-catalyzed resolution and a novel O-alkylation protocol, highlighting a method for synthesizing complex natural products (Kulkarni et al., 2004).

Cyclization Catalysis

  • Cyclization of pentynols, including 3- or 4-pentyn-1-ol, catalyzed by Pd(II) metal centers, is significant for the formation of heterocyclic compounds, demonstrating the versatility of Pd(II) complexes in organic transformations (Carvalho et al., 2006).

Microwave-Assisted Organic Synthesis

  • Microwave-assisted synthesis using 1-alkenyl-4-pentyn-1-ol systems offers a route to various substituted cycloheptenones, illustrating the efficiency of microwave irradiation in organic synthesis (Li et al., 2007).

Safety and Hazards

4-Methyl-1-pentyn-3-ol is classified as a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting/equipment, and wearing protective gloves/protective clothing/eye protection/face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Mechanism of Action

Target of Action

It’s known that in the pharmaceutical industry, it may act as a precursor for the synthesis of active pharmaceutical ingredients .

Action Environment

It’s known to be a volatile and flammable compound , suggesting that factors such as temperature and exposure to fire sources could potentially influence its stability and efficacy.

Properties

IUPAC Name

4-methylpent-1-yn-3-ol
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InChI

InChI=1S/C6H10O/c1-4-6(7)5(2)3/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIFIONYBLSHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O
Source PubChem
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DSSTOX Substance ID

DTXSID201031797
Record name 4-Methylpentyn-3-ol
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Molecular Weight

98.14 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Methylpentyn-3-ol
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CAS No.

565-68-4
Record name 4-Methyl-1-pentyn-3-ol
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Record name 4-Methylpentyn-3-ol
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Record name 4-Methylpentyn-3-ol
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Record name 4-methylpentyn-3-ol
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Synthesis routes and methods

Procedure details

By the procedure of Example 2, the reactant 2-chloro-1-isopropylallyl 4-chloro-2-methyl dithiocarbanilate is prepared by the reaction of 2,3-dichloro-4-methyl-1-pentene and triethylammonium 4-chloro-2-methyldithiocarbanilate. The 2,3-dichloro-4-methyl-1-pentene is prepared by the reaction of isobutyraldehyde with acetylenemagnesium bromide to yield 4-methyl-1-pentyn-3-ol, which is converted to 2-chloro-4-methyl-1-pentene-3-ol by treatment with hydrogen chloride in the presence of mercuric chloride. The required 2,3-dichloro-4-methyl-1-pentene is then obtained by treating 2-chloro-4-methyl-1-pentene-3-ol with phosphorus trichloride.
Name
2,3-dichloro-4-methyl-1-pentene
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reactant
Reaction Step One
Name
triethylammonium 4-chloro-2-methyldithiocarbanilate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3-Isopropyl-4-methyl-1-pentyn-3-ol?

A1: 3-Isopropyl-4-methyl-1-pentyn-3-ol possesses the molecular formula C9H16O. [] While specific spectroscopic data isn't provided in the research excerpts, we can infer its structure:

    Q2: How does 3-Isopropyl-4-methyl-1-pentyn-3-ol react with formic acid?

    A2: This reaction is a key finding in one of the papers. [] 3-Isopropyl-4-methyl-1-pentyn-3-ol undergoes a rearrangement reaction with formic acid. The major products are:

      Q3: Are there any applications of 3-Isopropyl-4-methyl-1-pentyn-3-ol in organometallic chemistry?

      A3: Yes, research shows that it reacts with the organoruthenium complex [RuCl(PMe3)2(Cp)]. [] This reaction leads to the formation of a cationic vinylvinylidene complex, which can be further deprotonated to yield a neutral enynyl complex. This highlights the compound's utility as a ligand precursor in organometallic synthesis.

      Q4: Does 3-Isopropyl-4-methyl-1-pentyn-3-ol have any known natural sources?

      A4: Yes, it's been identified as a constituent of the essential oil extracted from Anethum sowa L. (Dill) herb. [] The concentration is relatively low (2.89%), indicating it's likely a minor component of the overall oil composition.

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